molecular formula C21H12O B15175667 13H-Indeno(2,1-a)anthracen-13-one CAS No. 86854-04-8

13H-Indeno(2,1-a)anthracen-13-one

Cat. No.: B15175667
CAS No.: 86854-04-8
M. Wt: 280.3 g/mol
InChI Key: LOJINKWMGWTHNW-UHFFFAOYSA-N
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Description

13H-Indeno(2,1-a)anthracen-13-one is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a ketone group at the 13th position. Its structure consists of an indeno moiety fused to an anthracene backbone, creating a planar, conjugated aromatic system.

Properties

CAS No.

86854-04-8

Molecular Formula

C21H12O

Molecular Weight

280.3 g/mol

IUPAC Name

indeno[2,1-a]anthracen-13-one

InChI

InChI=1S/C21H12O/c22-21-18-8-4-3-7-16(18)17-10-9-15-11-13-5-1-2-6-14(13)12-19(15)20(17)21/h1-12H

InChI Key

LOJINKWMGWTHNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=O)C5=CC=CC=C45

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13H-Indeno(2,1-a)anthracen-13-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of anthracene derivatives, followed by cyclization to form the indenoanthracene structure. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane or chloroform.

Industrial Production Methods

While there is limited information on the large-scale industrial production of 13H-Indeno(2,1-a)anthracen-13-one, the compound is generally produced in research laboratories for experimental purposes. The synthesis methods used in industrial settings would likely involve optimization of the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

13H-Indeno(2,1-a)anthracen-13-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with hydrogenated aromatic rings.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

13H-Indeno(2,1-a)anthracen-13-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 13H-Indeno(2,1-a)anthracen-13-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can induce cellular damage.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key molecular parameters of 13H-Indeno(2,1-a)anthracen-13-one and related PAHs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) L/B Ratio* Melting Point (°C) Boiling Point (°C) Key Functional Groups
13H-Indeno[2,1-a]anthracene 223-31-4 C21H14 266 1.766 1011† 12‡ None
13H-Indeno[1,2-b]anthracene (isomer) 248-93-1 C21H14 266.34 None
11H-Indeno[2,1-a]phenanthrene 220-97-3 C13H10 266 910† 12‡ None
13H-Indeno(1,2-c)phenanthren-13-one C21H12O 280.32 Ketone
2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione 1196107-73-9 C23H15BrO2 419.27 Bromine, Dione, Methyl

*L/B Ratio: Length-to-breadth ratio (stereochemical parameter). 101.1°C). ‡Boiling point data incomplete in sources.

Key Observations:
  • Molecular Weight: The parent PAHs (e.g., 13H-Indeno[2,1-a]anthracene) share similar molecular weights (~266 g/mol), while derivatives with functional groups (e.g., ketones, bromine) exhibit higher weights .
  • Functional Groups: The ketone in 13H-Indeno(1,2-c)phenanthren-13-one introduces polarity, enhancing solubility in polar solvents compared to non-functionalized analogs . Brominated derivatives (e.g., CAS 1196107-73-9) are heavier and exhibit distinct reactivity for cross-coupling reactions .
  • Isomerism: Positional isomerism (e.g., 13H-Indeno[2,1-a] vs. [1,2-b] fusion) alters conjugation patterns, affecting electronic properties like absorbance and charge transport .

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